N-(2-carbamoylphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a carbamoylphenyl group, a chlorophenylmethyl group, and a dihydropyridine ring
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3/c21-15-5-3-4-13(10-15)11-24-12-14(8-9-18(24)25)20(27)23-17-7-2-1-6-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
InChI Key |
YQSNTWIJJHUZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-carbamoylphenyl derivatives with 3-chlorophenylmethyl ketones under specific conditions to form the desired dihydropyridine ring structure. The reaction conditions often require the use of catalysts, such as palladium or iridium complexes, and may involve high temperatures and pressures to achieve the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nucleophiles used .
Scientific Research Applications
N-(2-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoylphenyl derivatives and chlorophenylmethyl compounds, such as:
- Carbamic acid, 3-chlorophenyl-, methyl ester
- 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(2-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
